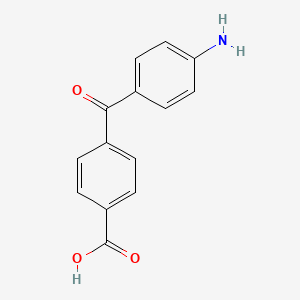

4-(4-Aminobenzoyl)benzoic acid

Description

Overview of Benzoic Acid Derivatives in Chemical Research

Benzoic acid and its derivatives are a class of aromatic carboxylic acids that have been the subject of extensive research for over a century. preprints.org Discovered in the 16th century, benzoic acid itself is a colorless, crystalline compound with the chemical formula C₆H₅COOH. preprints.org While it has poor solubility in water, it is readily soluble in organic solvents like ethanol (B145695) and ether. preprints.org

The versatility of the benzoic acid scaffold, a phenyl ring attached to a carboxylic group, allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse applications. preprints.orgnih.gov These derivatives are integral to numerous fields, including:

Medicinal Chemistry: Benzoic acid derivatives form the basic nucleus for a variety of compounds with significant biological activities. preprints.org They have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. preprints.orgnih.govijcrt.org For instance, certain benzoic acid derivatives have shown remarkable potential in attenuating cancer. preprints.org

Materials Science: These compounds serve as precursors in the synthesis of polymers, dyes, and other materials with unique optical and electrical properties. ontosight.ai

Food Industry: Salts of benzoic acid, known as benzoates, are widely used as food preservatives due to their ability to inhibit the growth of bacteria, yeasts, and molds, particularly in acidic foods. ijcrt.org

Agrochemicals: Some benzoic acid derivatives have been developed as biodegradable pesticides. wikipedia.org

The continued exploration of benzoic acid derivatives is driven by the desire to discover new chemical entities with improved properties and novel applications. preprints.orgnih.gov

The Aminobenzoylbenzoic Acid Structural Framework and Its Synthetic Utility

Within the broad class of benzoic acid derivatives, the aminobenzoylbenzoic acid framework holds particular significance for its unique structural features and synthetic versatility. This framework consists of a benzoic acid moiety linked to an aminobenzoyl group. ontosight.ai The presence of both an amino group (-NH₂) and a carboxylic acid group (-COOH) on the same molecule, but on different phenyl rings connected by a carbonyl group, provides multiple reactive sites for chemical modifications.

This dual functionality makes aminobenzoylbenzoic acids valuable building blocks in organic synthesis. The amino group can readily undergo reactions such as acylation and diazotization, while the carboxylic acid group can be converted into esters, amides, and acid chlorides. This reactivity allows for the construction of complex molecules and polymers. For example, 4-aminobenzoyl chloride, a derivative, is a key intermediate in the synthesis of various pharmaceuticals and dyes due to its ability to form amide bonds. ontosight.ai

The specific isomer, 4-(4-Aminobenzoyl)benzoic acid, features a para-substituted amino group on one phenyl ring and a para-substituted carboxylic acid group on the other. This linear and rigid structure is particularly useful in the synthesis of high-performance polymers, such as polyamides and polyimides, which are known for their thermal stability and mechanical strength. specialchem.com

Evolution of Research Trajectories for Related Aminobenzoic Acid Scaffolds

Research into aminobenzoic acid scaffolds has evolved considerably over time, driven by new discoveries and changing scientific priorities. Initially, p-aminobenzoic acid (PABA), also known as 4-aminobenzoic acid, was recognized for its biological role as an intermediate in the synthesis of folate in bacteria, plants, and fungi. wikipedia.orgchemicalbook.com This discovery led to its investigation as a potential vitamin for humans, although it is now known that humans cannot synthesize folate from PABA. wikipedia.org

The ability of PABA to absorb UVB radiation led to its widespread use in sunscreens in the past. wikipedia.org However, concerns about allergic reactions have led to a decline in this application. wikipedia.org

In recent decades, the focus of research has shifted towards the use of PABA and its derivatives as versatile building blocks in medicinal chemistry and materials science. researchgate.netnih.gov The structural diversity of PABA-containing drugs is extensive, with numerous substitutions possible at the carboxylic and amino groups, as well as on the aromatic ring. researchgate.net This has led to the development of a wide range of therapeutic agents, including local anesthetics, anticonvulsants, and antibacterial drugs. researchgate.net

The "drug evolution" concept has been applied to PABA, where libraries of compounds are generated by systematically modifying the PABA scaffold to identify new drug candidates. nih.gov This approach highlights the enduring importance of the aminobenzoic acid framework in the ongoing search for novel and effective therapeutic agents. The study of more complex structures like this compound represents a natural progression in this field, aiming to create molecules with more sophisticated functions and properties.

Scope and Objectives of Academic Inquiry

This article focuses exclusively on the chemical compound this compound. The primary objective is to provide a comprehensive and scientifically accurate overview of this compound, based on existing academic and research literature. The scope of this inquiry is strictly limited to the following areas:

Synthesis: Methods for the preparation of this compound.

Chemical Properties: The inherent chemical characteristics and reactivity of the molecule.

Research Applications: The use of this compound in various fields of research, particularly in the development of new materials and chemical entities.

This article will present detailed research findings and utilize data tables to summarize key information. It will maintain a professional and authoritative tone throughout.

Crucially, this article will not discuss:

Dosage or administration information.

Safety or adverse effect profiles.

The information presented is intended for academic and research purposes only and should not be interpreted as guidance for medical or any other practical application.

Detailed Research Findings

The following sections provide a detailed analysis of the synthesis, properties, and applications of this compound based on published research.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various chemical routes. One common approach involves the Friedel-Crafts acylation reaction. This method typically utilizes a derivative of benzoic acid and a derivative of aniline (B41778). For instance, the reaction of 4-aminobenzoyl chloride with a suitable benzene (B151609) derivative under Friedel-Crafts conditions can lead to the formation of the benzophenone (B1666685) core structure.

Another synthetic strategy involves the oxidation of a precursor molecule. For example, a compound with a methylene (B1212753) bridge connecting the two phenyl rings can be oxidized to form the carbonyl group of the benzophenone structure.

A documented synthesis of a related compound, 2-(2-aminobenzoyl)benzoic acid, involves the reaction of 2-aminobenzoic acid with phthalic anhydride (B1165640). ontosight.ai A novel and efficient method for the synthesis of 2-(2-aminobenzoyl)benzoic acids has also been reported via a base-promoted aerobic cascade reaction, which is noted for its atom economy. rsc.org While these methods are for the 2-(2-aminobenzoyl) isomer, similar principles can be applied to the synthesis of the 4-(4-aminobenzoyl) isomer.

Properties of this compound

The chemical and physical properties of this compound are dictated by its molecular structure, which features two phenyl rings connected by a ketone functional group, with an amino group on one ring and a carboxylic acid group on the other.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|

| This compound | C₁₄H₁₁NO₃ | 241.24 | Not readily available |

| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 187-189 |

| 2-(2-Aminobenzoyl)benzoic acid | C₁₄H₁₁NO₃ | 241.24 | Not specified |

Data for 4-Aminobenzoic acid sourced from chemicalbook.com. Data for 4-(Dimethylamino)benzoic acid sourced from sigmaaldrich.com. Data for 2-(2-Aminobenzoyl)benzoic acid sourced from accelachem.com.

The presence of both an acidic (carboxylic acid) and a basic (amino) group means that this compound is an amphoteric molecule. The aromatic nature of the compound and the presence of the carbonyl group contribute to its thermal stability.

Research Applications of this compound

The unique bifunctional and rigid structure of this compound makes it a valuable monomer in the synthesis of high-performance polymers.

Polymer Chemistry: Aromatic diamines like [3-(4-Aminobenzoyl)oxyphenyl)]4-aminobenzoate, a related compound, are used as reactants in the production of polyamides and polyimides. specialchem.com These polymers are known for their excellent heat resistance and mechanical properties. specialchem.com this compound, with its amino and carboxylic acid functionalities, can act as an A-B type monomer for the synthesis of polyamides containing a benzophenone linkage. These polymers are expected to exhibit high thermal stability and good mechanical strength, making them suitable for applications in demanding environments, such as in the aerospace and electronics industries.

Intermediate in Organic Synthesis: The reactive amino and carboxylic acid groups allow this compound to serve as a versatile intermediate in the synthesis of more complex molecules. For example, the amino group can be diazotized and coupled to form azo dyes, while the carboxylic acid can be converted to an acid chloride for acylation reactions. ontosight.ai

Table 2: Potential Applications of this compound Derivatives

| Application Area | Rationale |

|---|---|

| High-Performance Polymers | The rigid benzophenone structure and reactive end groups allow for the creation of thermally stable and mechanically strong polyamides and polyimides. |

| Dye Synthesis | The aromatic amine can be used to produce azo dyes. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

40811-57-2 |

|---|---|

Molecular Formula |

C14H11NO3 |

Molecular Weight |

241.24 g/mol |

IUPAC Name |

4-(4-aminobenzoyl)benzoic acid |

InChI |

InChI=1S/C14H11NO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h1-8H,15H2,(H,17,18) |

InChI Key |

OBEQANYTGDITJM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N)C(=O)O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 4 Aminobenzoyl Benzoic Acid and Its Analogs

Foundational Synthesis Routes for Aminobenzoylbenzoic Acid Scaffolds

The construction of the core aminobenzoylbenzoic acid framework can be achieved through several synthetic strategies. These routes are foundational for accessing the parent molecule and its analogs, which serve as precursors for more complex structures. The term "molecular scaffold" is often used to describe these core structures, which are central to the design of new compounds. rsc.org

Conventional Multi-Step Organic Synthesis Approaches

One of the primary methods for synthesizing aminobenzoylbenzoic acid scaffolds involves multi-step organic reactions. A common industrial preparation of 4-aminobenzoic acid, a related precursor, involves the Hoffman degradation of the monoamide derived from terephthalic acid. wikipedia.org Another conventional approach is the reaction of 4-aminobenzoic acid with appropriately substituted benzoyl chlorides. nih.gov This method allows for the introduction of various substituents onto the benzoyl moiety, providing access to a diverse range of analogs.

A general procedure involves dissolving 4-aminobenzoic acid and a substituted benzoyl chloride in a suitable dry solvent, such as tetrahydrofuran (B95107) (THF), in the presence of a base like anhydrous sodium carbonate. The reaction mixture is typically stirred at room temperature for several hours to yield the desired 4-benzamidobenzoic acid derivative. nih.gov

Reductive Pathways for Amino Group Introduction

Reductive methods are crucial for introducing the amino group, often by reducing a nitro group precursor. A widely used industrial method for producing 4-aminobenzoic acid is the reduction of 4-nitrobenzoic acid. wikipedia.org This transformation can be accomplished using various reducing agents.

One specific method involves the catalytic hydrogenation of p-nitrobenzoic acid. chemicalbook.com In a typical procedure, p-nitrobenzoic acid is mixed with water, tetrahydrofuran, a surfactant like sodium dodecyl sulfonate, and a Raney nickel catalyst in an autoclave. The reaction is carried out under hydrogen pressure at an elevated temperature. chemicalbook.com Following the reaction, the catalyst is filtered off, and the 4-aminobenzoic acid is isolated by crystallization. chemicalbook.com

Another reductive approach involves the use of iron powder in an acidic medium. google.com For instance, the reduction of a nitro-substituted precursor can be carried out using activated iron powder in a solvent mixture like DMF-H₂O or DMSO-H₂O at temperatures ranging from 80-150 °C. google.com

Derivatization Strategies for Aminobenzoylbenzoic Acid Structures

The functional groups of 4-(4-Aminobenzoyl)benzoic acid, namely the carboxylic acid and the amino group, provide reactive sites for a variety of chemical transformations. These derivatization strategies are key to modifying the molecule's properties and synthesizing new compounds with potential applications.

Amidation and Esterification Reactions

The carboxylic acid and amino moieties of aminobenzoylbenzoic acid derivatives are readily converted into amides and esters, respectively.

Amidation: The formation of an amide bond is a common transformation. researchgate.net For example, this compound can be reacted with various amines to form the corresponding amides. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride. The resulting acid chloride can then be reacted with an amine to form the amide linkage. nih.gov Boric acid has also been shown to catalyze the dehydrative amidation of aromatic amines with benzoic acids under mild conditions. asianpubs.org

Esterification: The carboxylic acid group can undergo esterification with alcohols, typically in the presence of an acid catalyst. chegg.com For instance, the esterification of 4-aminobenzoic acid with ethanol (B145695) in the presence of concentrated sulfuric acid is a classic example of Fischer esterification. researchgate.net This reaction is reversible and is driven to completion by using an excess of the alcohol. researchgate.net The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol. researchgate.net

Table 1: Examples of Amidation and Esterification Reactions

| Reaction Type | Reactants | Product | Conditions | Reference |

|---|---|---|---|---|

| Amidation | 4-Aminobenzoic acid, Benzoyl chlorides | 4-Benzamidobenzoic acid derivatives | Anhydrous Na₂CO₃, THF, room temperature | nih.gov |

| Esterification | 4-Aminobenzoic acid, Ethanol | Ethyl 4-aminobenzoate (B8803810) | Concentrated H₂SO₄, reflux | chegg.comresearchgate.net |

| Amidation | p-Nitrobenzoyl chloride, Ammonia | p-Nitrobenzoylamine | Organic solvent | google.com |

| Phenyl Ester Formation | 4-[4-Aminobenzoyl(octyl)amino]benzoic acid | 4-[4-Aminobenzoyl(octyl)amino]benzoic acid phenyl ester | Not specified | jst.go.jp |

Condensation Reactions, Including Schiff Base Formation

Condensation reactions, particularly the formation of Schiff bases, are a significant class of transformations for this compound and its analogs. Schiff bases are formed by the reaction of the primary amino group with an aldehyde or a ketone. rjptonline.org

The synthesis of Schiff bases derived from 4-aminobenzoic acid is typically carried out by reacting it with various aldehydes or ketones in a suitable solvent, such as methanol. nih.govrjptonline.org The reaction is often catalyzed by a small amount of acid and may require refluxing for several hours. nih.gov A wide variety of aldehydes, both aliphatic and aromatic, have been used to create a diverse library of Schiff bases. rjptonline.orgnih.gov For example, the condensation of 4-aminobenzoic acid with substituted p-aminobenzoic acids in the presence of polyphosphoric acid (PPA) at high temperatures has been reported to yield 2-arylbenzothiazoles. mdpi.com Theoretical studies using DFT calculations have been employed to understand the mechanism of condensation reactions, such as the reaction between 4-pyridinecarboxaldehyde (B46228) and aminobenzoic acids. idsi.md

Table 2: Examples of Schiff Base Formation

| Amine Component | Carbonyl Component | Product (Schiff Base) | Conditions | Reference |

|---|---|---|---|---|

| 4-Aminobenzoic acid | Acetaldehyde | 4-[(1Z)-ethylideneamino] benzoic acid | Methanol | rjptonline.org |

| 4-Aminobenzoic acid | Benzaldehyde | 4-{[(E)–phenylmethylidene] amino} benzoic acid | Methanol | rjptonline.org |

| 4-Aminobenzoic acid | Acetone | 4-(propan-2-ylidenamino) benzoic acid | Methanol | rjptonline.org |

| 4-Aminobenzoic acid | Benzoyl acetone | 4-{[(1Z)-2-oxo-1-phenylpropyliden] amino} | Methanol | rjptonline.org |

| 4-Aminobenzoic acid | 4-Hydroxybenzaldehyde | 4-{(E)-[(4-hydroxyphenyl)methylidene]amino}benzoic acid | Not specified | rsc.org |

Acylation Reactions and Anhydride (B1165640) Interactions

The amino group of this compound is susceptible to acylation by various acylating agents, including acid anhydrides. nih.gov Acylation with acetic anhydride, for example, leads to the formation of an amide. nih.gov

The reaction of hydrazide derivatives of aminobenzoylbenzoic acids with anhydrides like phthalic and succinic anhydride is a common strategy to synthesize more complex molecules. nih.gov For instance, the final products of a multi-step synthesis can be obtained from the reaction of appropriate hydrazides with phthalic or succinic anhydride in a solvent like toluene (B28343) at room temperature. nih.gov Similarly, acylation of anthranilic acid hydrazide with succinic anhydride has been reported. researchgate.net The reaction of N-(N-acylaminoacyl)aminobenzoic acids can be prepared by reacting a mixed anhydride of an N-acylamino acid with an aminobenzoic acid. google.com

Hydrazide and Carboxamide Formation

The formation of hydrazides and carboxamides from this compound and its analogs represents a crucial set of chemical transformations for the development of novel compounds with potential therapeutic applications. These functional groups can be introduced through various synthetic routes, often involving the activation of the carboxylic acid moiety followed by reaction with a suitable amine or hydrazine (B178648) derivative.

A common strategy for synthesizing hydrazides involves the esterification of the parent benzoic acid, followed by treatment with hydrazine hydrate (B1144303). For instance, 4-benzamidobenzoic acid can be converted to its corresponding ethyl ester by refluxing in ethanol with sulfuric acid. Subsequent reaction of the ester with hydrazine hydrate at room temperature yields the desired 4-benzamidobenzoic acid hydrazide. nih.gov This two-step process is a reliable method for obtaining hydrazide derivatives in good yields. nih.gov

Similarly, 4-aminobenzohydrazide (B1664622) compounds have been synthesized from 4-aminobenzoate by reacting it with hydrazine in ethanol under reflux. nih.gov The resulting hydrazide can then be further modified. For example, reaction with various acyl halides in pyridine (B92270) can lead to the formation of N-substituted benzoyl hydrazides. brieflands.com Another approach involves the reaction of the hydrazide with anhydrides, such as phthalic or succinic anhydride, in toluene to produce corresponding N-acylhydrazide derivatives. nih.gov

Carboxamide formation can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride. For example, this compound can be reacted with various substituted amines to form amide derivatives. nih.gov In some cases, the amino group of an aminobenzoic acid can be acylated first, followed by modification of the carboxylic acid group. For instance, 4-aminobenzoic acid can be reacted with benzoyl chlorides in the presence of a base like sodium carbonate in THF to yield 4-benzamidobenzoic acid. nih.gov

The synthesis of more complex carboxamide derivatives, such as hydrazine-1-carboxamides, can be achieved by reacting an aroylhydrazide with an isocyanate. tandfonline.com For example, reacting a substituted benzoylhydrazide with 4-chlorophenyl isocyanate in dioxane yields the corresponding N-(4-chlorophenyl)hydrazine-1-carboxamide derivative. tsijournals.com

These synthetic strategies are summarized in the table below, highlighting the versatility of hydrazide and carboxamide formation in generating a diverse library of compounds derived from this compound and its analogs.

| Starting Material | Reagents | Product Type | Reference |

| 4-Benzamidobenzoic acid | 1. H₂SO₄, EtOH, reflux; 2. NH₂NH₂·H₂O, EtOH, rt | Hydrazide | nih.gov |

| 4-Aminobenzoate | NH₂NH₂·H₂O, EtOH, reflux | Hydrazide | nih.gov |

| Aroylhydrazide | Acyl halide, pyridine | N-Substituted Hydrazide | brieflands.com |

| Hydrazide | Phthalic or Succinic anhydride, toluene | N-Acylhydrazide | nih.gov |

| 4-Aminobenzoic acid | Substituted amine, coupling agent | Carboxamide | nih.gov |

| 4-Aminobenzoic acid | Benzoyl chloride, Na₂CO₃, THF | Carboxamide (Amide) | nih.gov |

| Aroylhydrazide | Isocyanate (e.g., 4-chlorophenyl isocyanate), dioxane | Hydrazine-1-carboxamide | tandfonline.comtsijournals.com |

Advanced Synthetic Techniques for Tailored Derivatives

Electropolymerization has emerged as a powerful technique for the synthesis of conducting polymers derived from aminobenzoic acids, including isomers like o-, m-, and p-aminobenzoic acid. tsijournals.comresearchgate.net This method offers several advantages, such as the ability to control the polymer film thickness and morphology by adjusting electrochemical parameters like potential, current density, and reaction time. uobasrah.edu.iqtandfonline.com The resulting polymers are often short-chain materials with unique voltammetric behavior that differs from polyaniline. tsijournals.com

The electropolymerization of aminobenzoic acid isomers can be carried out on various electrode surfaces, including glassy carbon, indium tin oxide (ITO), platinum, and gold. tsijournals.comuobasrah.edu.iqfayoum.edu.eg The process typically involves the electrochemical oxidation of the monomer in an acidic medium, such as sulfuric acid or perchloric acid. tsijournals.comresearchgate.netuobasrah.edu.iq The growth of the polymer film can be monitored by cyclic voltammetry, where an increase in the peak currents with successive cycles indicates the formation of a conducting polymer film. tsijournals.com

For instance, the electropolymerization of o-aminobenzoic acid on gold and graphite (B72142) carbon electrodes in a perchloric acid solution has been studied, demonstrating the formation of conducting polymer films. tsijournals.com Similarly, poly(ortho-aminobenzoic acid) has been synthesized on a platinum electrode from an acidic medium. tandfonline.comfayoum.edu.eg The kinetics of this polymerization have been investigated, revealing the reaction orders with respect to monomer concentration, acid concentration, and current density. tandfonline.com

The properties of the resulting polymers can be influenced by the choice of electrolyte and the electropolymerization conditions. uobasrah.edu.iq For example, the electropolymerization of 3-aminobenzoic acid in different electrolytes like H₂SO₄ and HClO₄ using a chronoamperometry technique resulted in polymer films with different morphologies, as observed by scanning electron microscopy (SEM). uobasrah.edu.iq The introduction of the carboxylic acid group onto the aniline (B41778) ring can also provide beneficial effects, such as maintaining the electroactivity of the polymer at less acidic pH values and acting as a self-dopant during the oxidation process. researchgate.net

| Monomer | Electrode | Electrolyte | Polymerization Technique | Key Findings | Reference |

| o-Aminobenzoic acid | Gold, Graphite carbon | HClO₄ | Cyclic Voltammetry | Formation of conducting polymer films. | tsijournals.com |

| o-Aminobenzoic acid | Platinum | Acidic medium | Not specified | Synthesis of poly(o-aminobenzoic acid). | tandfonline.comfayoum.edu.eg |

| 3-Aminobenzoic acid | Platinum | H₂SO₄, HClO₄ in Ethaline | Chronoamperometry | Different electrolytes led to varied polymer morphologies. | uobasrah.edu.iq |

| 2-, 3-, 4-Aminobenzoic acids | Not specified | H₂SO₄ | Cyclic Potential Sweep | Formation of short-chain conducting polymers. | researchgate.net |

Microwave-assisted synthesis has become an increasingly popular method for the rapid and efficient synthesis of organic compounds, including derivatives of 4-aminobenzoic acid (PABA). nih.govajrconline.org This technique often leads to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating methods. nih.govajrconline.org

One notable application is in the synthesis of PABA-substituted pyrimidine (B1678525) derivatives. nih.gov In this approach, microwave irradiation was used to efficiently synthesize a series of compounds in high yields and with reduced reaction times compared to conventional synthesis. nih.gov This highlights the potential of microwave-assisted synthesis for accelerating the drug discovery process.

Microwave irradiation has also been employed in the synthesis of thiazolidinedione derivatives through Knoevenagel condensation of aldehydes and thiazolidinedione. nih.gov Furthermore, the synthesis of various heterocyclic compounds and other derivatives of aminobenzoic acid has been achieved using microwave assistance. nih.govresearchgate.netresearchgate.net For example, hybrid PABA-substituted 1,3,5-triazines have been developed as potential antimalarial agents using microwave-assisted synthesis. researchgate.net

The general procedure for microwave-assisted synthesis involves placing the reactants in a suitable solvent in a microwave reactor and irradiating the mixture at a specific power and for a set duration. For instance, the synthesis of benzoic acid from benzanilide (B160483) and sulfuric acid can be achieved by irradiating the mixture at 225 watts for 10 minutes. ajrconline.org This is significantly faster than the conventional method, which requires approximately 30 minutes of reflux. ajrconline.org

| Reactants | Product Type | Synthesis Method | Key Advantage | Reference |

| 4-Aminobenzoic acid, substituted pyrimidines | PABA-substituted pyrimidine derivatives | Microwave irradiation | High yield, reduced reaction time | nih.gov |

| Aldehydes, thiazolidinedione | Thiazolidinedione derivatives | Microwave irradiation (Knoevenagel condensation) | Efficient synthesis | nih.gov |

| PABA, 1,3,5-triazine (B166579) precursors | Hybrid PABA-1,3,5-triazine derivatives | Microwave-assisted synthesis | Development of antimalarial agents | researchgate.net |

| Benzanilide, H₂SO₄ | Benzoic acid | Microwave irradiation (225W, 10 min) | Faster reaction time than conventional reflux | ajrconline.org |

Synthesis of Key Precursors and Reaction Intermediates

The synthesis of this compound and its derivatives often relies on the preparation of key precursors and reaction intermediates. These intermediates serve as building blocks for constructing the final target molecules.

One common precursor is p-nitrophenyl methane (B114726) amide, which can be prepared through the ammonolysis of p-nitrobenzoyl chloride. google.com This intermediate can then be used in subsequent steps to introduce the nitrobenzoyl moiety. Another important intermediate is 4-guanidino benzoic acid ethyl ester nitrate, which can be synthesized by refluxing ethyl 4-aminobenzoate with cyanamide (B42294) in the presence of concentrated HCl, followed by treatment with ammonium (B1175870) nitrate. tandfonline.com

The synthesis of 4-oil of mirbane formyl-N-(4-aminobenzoyl) amine is achieved through a condensation reaction between p-aminobenzamide and p-nitrobenzoyl chloride in the presence of an acid-binding agent in an organic solvent. google.com This intermediate can then be reduced to the corresponding amino compound. The reduction of the nitro group is a critical step and can be accomplished using methods such as catalytic hydrogenation with Raney nickel or iron powder reduction in an acidic medium. google.com

The synthesis of Schiff base precursors from 4-aminobenzoic acid is a straightforward one-step reaction involving the condensation of PABA with various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, often in a suitable solvent like methanol. nih.gov These Schiff bases can then be used to generate a library of derivatives with diverse biological activities. nih.gov

The preparation of ester derivatives, such as ethyl 4-aminobenzoate, is a fundamental step in many synthetic pathways. This can be achieved by refluxing 4-aminobenzoic acid in ethanol with a catalytic amount of sulfuric acid. brieflands.com This ester can then be further functionalized, for example, by hydrazinolysis to form the corresponding hydrazide. tsijournals.com

| Precursor/Intermediate | Synthetic Route | Reagents | Reference |

| p-Nitrophenyl methane amide | Ammonolysis of p-nitrobenzoyl chloride | p-Nitrobenzoyl chloride, Ammonia | google.com |

| 4-Guanidino benzoic acid ethyl ester nitrate | Reaction of ethyl 4-aminobenzoate with cyanamide | Ethyl 4-aminobenzoate, Cyanamide, conc. HCl, NH₄NO₃ | tandfonline.com |

| 4-Oil of mirbane formyl-N-(4-aminobenzoyl) amine | Condensation reaction | p-Aminobenzamide, p-Nitrobenzoyl chloride, Acid-binding agent | google.com |

| Schiff Bases | Condensation of PABA with aldehydes | 4-Aminobenzoic acid, Aromatic aldehydes | nih.gov |

| Ethyl 4-aminobenzoate | Esterification of 4-aminobenzoic acid | 4-Aminobenzoic acid, Ethanol, H₂SO₄ | brieflands.com |

Advanced Materials Science Applications of 4 4 Aminobenzoyl Benzoic Acid Derivatives

Integration into Polymeric Systems

The unique chemical architecture of 4-(4-Aminobenzoyl)benzoic acid derivatives allows them to be incorporated into various polymer structures, imparting desirable properties such as thermal resistance, conductivity, and tailored functionality.

Role as Building Blocks for Polyamides

Wholly aromatic polyamides, often called aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. researchgate.net These properties stem from their rigid aromatic backbones and the strong hydrogen bonds between amide linkages. researchgate.net Derivatives of 4-aminobenzoic acid are key monomers for synthesizing these materials. Through polycondensation reactions, these monomers form poly(p-benzamide) (PBA), a polymer with a rigid, rod-like structure. acs.orgsci-hub.se

The synthesis of high-molecular-weight PBA can be achieved through various methods, including the direct polycondensation of p-aminobenzoic acid using activating agents like triaryl phosphites in solvents such as N-methyl-2-pyrrolidone/pyridine (B92270). sci-hub.se The resulting polymers exhibit remarkable thermal stability, with no significant weight loss observed at temperatures up to 500°C. acs.org The inherent rigidity of the PBA chain leads to the formation of liquid-crystalline solutions, which can be processed into ultrahigh-strength, high-modulus fibers. acs.orgresearchgate.net The introduction of aromatic groups into the polymer backbone also reduces moisture uptake and enhances dimensional stability compared to aliphatic polyamides. rsc.org

Precursors for Polyimides and Related High-Performance Polymers

Polyimides are another class of high-performance polymers celebrated for their outstanding thermal stability, chemical resistance, and mechanical properties. titech.ac.jp Their synthesis typically follows a two-step process where a dianhydride and a diamine react to form a soluble poly(amic acid) precursor, which is then cyclized into the final, often intractable, polyimide through thermal or chemical means. vt.edu

The structure of this compound, containing both a nucleophilic amine group and an electrophilic carboxylic acid group, makes its derivatives ideal precursors for polyimides. These derivatives can be strategically employed in two ways:

As a Diamine Monomer: The amine functionality allows the molecule to react with a conventional aromatic dianhydride, leading to the formation of a poly(amic acid) with pendant carboxylic acid groups. These groups can be used for subsequent cross-linking or functionalization.

As a Dianhydride Precursor: The carboxylic acid group can be chemically converted into an anhydride (B1165640). This transformed molecule can then react with a conventional diamine, incorporating the aminobenzoyl structure into the polyimide backbone.

This versatility allows for the precise tuning of polyimide properties. The incorporation of the rigid, kinked aminobenzoyl moiety can disrupt chain packing, improving the solubility and processability of the resulting polyimides without significantly compromising their thermal performance. titech.ac.jp Hyperbranched polyimides, known for their excellent solubility and high thermal resistance, can also be synthesized using multifunctional amine and anhydride monomers. rsc.org

Development of Conducting Polymers from Aminobenzoic Acid Monomers

Intrinsically conducting polymers have garnered significant interest for applications in sensors, microelectronics, and energy storage. uc.pt While polyaniline (PANI) is one of the most studied conducting polymers, its application can be limited by a significant decrease in conductivity at pH values above 4. uc.ptuc.pt Aminobenzoic acids (ABAs), particularly 4-aminobenzoic acid (4-ABA), serve as effective monomers for creating conducting polymers that can mitigate this issue. uc.ptmdpi.com

Poly(4-aminobenzoic acid), or P(4-ABA), can be synthesized via electrochemical polymerization (electropolymerization) from a 4-ABA monomer solution. mdpi.comiau.ir This process typically involves applying a cycling potential to an electrode immersed in the monomer solution, resulting in the deposition of a P(4-ABA) film on the electrode surface. uc.pt

The key advantages of using 4-ABA include:

Enhanced pH Stability: The presence of the carboxylic acid group along the polymer chain helps to maintain conductivity at higher pH levels compared to unsubstituted PANI. uc.pt

Inherent Functionality: The carboxylic acid groups provide reactive sites for further functionalization, allowing for the immobilization of recognition elements for sensor applications. digitellinc.comresearchgate.net

Self-Doping: The acidic substituent can act as a dopant, a process known as self-doping, which influences the polymer's redox activity and solubility. researchgate.net

Research has shown that polymers formed from 4-ABA often consist of short chains or oligomers, which results in lower conductivity compared to PANI but offers improved processability and functionality. uc.ptresearchgate.net

Table 1: Comparison of Conducting Polymers from Aminobenzoic Acid (ABA) Isomers

| Property | Poly(2-ABA) | Poly(3-ABA) | Poly(4-ABA) | Polyaniline (PANI) |

|---|---|---|---|---|

| Polymerization Method | Electrochemical | Electrochemical | Electrochemical | Electrochemical/Chemical |

| Film Morphology | Dendrite-like growth at specific sites uc.pt | - | Dendrite-like growth at specific sites uc.pt | Fibrillar background film |

| Conductivity | Lower than PANI uc.pt | Lower than PANI uc.pt | Lower than PANI uc.pt | Higher |

| pH Stability | Remains electroactive at higher pH uc.pt | Remains electroactive at higher pH uc.pt | Remains electroactive at higher pH uc.pt | Loses conductivity above pH 4 uc.pt |

| Key Advantage | Functional COOH group for modification | Functional COOH group for modification | Functional COOH group for modification | High conductivity |

Synthesis of Graft Polymers for Functional Materials

Graft polymerization is a powerful technique used to modify the chemical and physical properties of a polymer by attaching different polymer chains (grafts) to a main polymer backbone. frontiersin.org This method can be used to create functional materials that combine the properties of both the backbone and the grafted chains, such as amphiphilicity, biocompatibility, or specific reactivity. frontiersin.org

Aminobenzoic acid derivatives are valuable components in the synthesis of graft polymers due to their functional groups. The "grafting to" method involves attaching pre-formed polymer chains to the backbone, while the "grafting from" approach grows new chains directly from initiation sites on the backbone. frontiersin.org The amine and carboxylic acid groups of this compound can be utilized in several ways:

As an initiation site for "grafting from" polymerization.

As a reactive handle for attaching polymer chains in "grafting to" methods.

As a monomer to be incorporated into the main backbone, providing pendant functional groups for subsequent grafting.

For instance, p-aminobenzoic acid (PABA) has been successfully grafted onto a poly(ε-caprolactone)-poly(ethylene glycol)-poly(ε-caprolactone) backbone using click chemistry. acs.orgnih.gov In this process, the polymer backbone is first modified to contain azide (B81097) groups, and the PABA is modified with an alkyne. The two components are then joined via a highly efficient cycloaddition reaction. acs.orgnih.gov Such modifications can transform a semicrystalline polymer into a more amorphous one and alter its thermal stability and physicochemical properties for applications like drug delivery. acs.orgnih.gov

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

MOFs and COFs are classes of crystalline porous materials constructed from molecular building blocks: metal nodes and organic linkers for MOFs, and purely organic units for COFs. wikipedia.orgtcichemicals.com The choice of organic linker is critical in determining the framework's structure, pore size, and chemical functionality.

Utilization of Aminobenzoylbenzoic Acid as Organic Ligands in MOF Construction

Derivatives of aminobenzoylbenzoic acid are excellent candidates for organic linkers in MOF synthesis. The carboxylate group readily coordinates with metal ions or clusters to form the primary framework, while the amine group can either be a secondary coordination site or, more often, serve as a functional group that lines the pores of the resulting MOF. ekb.egmdpi.com

Amine-functionalized MOFs are particularly sought after for applications in gas separation and catalysis. mdpi.comfrontiersin.org The amine groups can enhance the selective adsorption of acidic gases like CO2 and provide active sites for catalytic reactions. frontiersin.orgmdpi.com

A notable example is the synthesis of MOF-901, which combines the principles of both MOF and COF chemistry. researchgate.net In this strategy, 4-aminobenzoic acid is used to generate an amine-functionalized titanium oxo cluster in situ. This cluster, Ti₆O₆(OCH₃)₆(4-aminobenzoate)₆, acts as a metal-organic node, which is then "stitched" together by reacting the amine groups with an organic linker (benzene-1,4-dialdehyde) via imine condensation—a reaction typical in COF synthesis. researchgate.net This innovative approach allows for the creation of highly crystalline and functional frameworks. Other research has demonstrated the use of Schiff base ligands derived from 4-aminobenzoic acid to construct novel Cadmium(II) and Copper(II) MOFs. ekb.eg

Table 2: Examples of MOFs Utilizing Aminobenzoic Acid Derivatives

| MOF Name | Metal Center | Organic Ligand(s) | Key Feature/Application |

|---|---|---|---|

| MOF-901 | Titanium (Ti) | 4-aminobenzoic acid, benzene-1,4-dialdehyde | Combines MOF and COF chemistry; amine-functionalized clusters linked by imine bonds. researchgate.net |

| Cd(II)-MOF | Cadmium (Cd) | Schiff base derived from 4-aminobenzoic acid | Porous structure with potential applications in adsorption. ekb.eg |

| Cu(II)-MOF | Copper (Cu) | Schiff base derived from 4-aminobenzoic acid | Porous structure with potential applications in adsorption. ekb.eg |

| Zn-MOF-1 | Zinc (Zn) | N²,N⁶-di(pyridin-4-yl)naphthalene-2,6-dicarboxamide, 4,4'-oxybisbenzoic acid | Used for selective fluorescent recognition of 4-aminobenzoic acid. nih.gov |

Principles of Reticular Chemistry in Framework Design

Reticular chemistry is a synthetic approach that involves the linking of molecular building blocks (MBBs) through strong bonds to create extended, crystalline frameworks. acs.orgnih.govacs.orgacs.org This methodology is foundational to the design of porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), enabling a high degree of control over the resulting structure and properties. acs.orgacs.org The core principle of reticular chemistry lies in the use of well-defined MBBs, which possess specific geometries and points of extension, to assemble into predetermined, ordered networks. berkeley.edu This approach is distinct from traditional organic synthesis in that the structural integrity and rigidity of the building blocks are maintained throughout the construction process. berkeley.edu

The design toolkit of reticular chemistry includes not only molecular building blocks but also supermolecular building blocks (SBBs) and supermolecular building layers (SBLs), which facilitate the tailoring of sophisticated MOF architectures. kaust.edu.sa By judiciously selecting these building units, chemists can direct the assembly of frameworks with targeted topologies, pore sizes, and functionalities. berkeley.edunih.gov This "bottom-up" approach allows for the isoreticular principle, where the size and nature of a framework can be altered without changing its underlying topology, leading to materials with ultrahigh porosity and exceptionally large pore openings. wikipedia.org The ability to create made-to-order MOFs with specified properties is a direct result of the precision afforded by reticular chemistry. acs.org

The success of reticular synthesis hinges on several key factors. Firstly, the use of rigid and directional building blocks, such as metal-oxygen-carbon clusters (secondary building units or SBUs), is crucial for ensuring the formation of robust and predictable frameworks. berkeley.edu Secondly, the linking reactions must be designed to overcome the "crystallization problem," yielding crystalline products whose structures can be definitively characterized. acs.org Finally, the resulting frameworks must exhibit architectural stability and permanent porosity, allowing for the movement of guest molecules in and out of the pores without compromising the structural integrity. acs.org This precise control over the molecular level architecture has significantly expanded the scope of chemical compounds and useful materials. acs.orgacs.org

Tailoring MOF Properties through Aminobenzoic Acid Linkers

The functionalization of organic linkers is a key strategy for tailoring the properties of Metal-Organic Frameworks (MOFs). Aminobenzoic acids, including derivatives of this compound, serve as versatile building blocks in this regard, allowing for the introduction of specific chemical functionalities and the modulation of framework characteristics. The presence of both an amine (-NH2) and a carboxylic acid (-COOH) group allows these linkers to be incorporated into MOF structures in various ways, influencing properties such as gas adsorption, catalytic activity, and stability. osti.gov

One approach to tailoring MOF properties is through the in situ generation of functionalized clusters. For example, in the synthesis of MOF-901, 4-aminobenzoic acid was used to create amine-functionalized hexameric titanium oxo clusters. researchgate.net These pre-functionalized clusters were then "stitched" together using another organic linker, demonstrating a powerful method for combining the principles of MOF and Covalent Organic Framework (COF) chemistry. researchgate.net This strategy allows for the precise placement of functional groups within the framework, which can then be used for post-synthetic modifications or to impart specific properties to the material.

The choice of aminobenzoic acid linker can also influence the stability of the resulting MOF. While functionalized ligands can enhance properties like gas adsorption through increased MOF-gas interactions, they can also introduce energetically favorable pathways for framework degradation. osti.gov Therefore, a careful selection of the linker is necessary to balance the desired functionality with the required stability of the material. Furthermore, the introduction of amine groups via aminobenzoic acid linkers can create basic sites within the MOF, which can be advantageous for applications such as CO2 capture and catalysis. The ability to systematically modify the structure of the aminobenzoic acid linker provides a powerful tool for the rational design of functional MOFs with tailored properties.

Development of Functional Dyes and Pigments

Synthesis and Characterization of Azo Dyes Based on Aminobenzoic Acid Scaffolds

The synthesis of azo dyes based on aminobenzoic acid scaffolds typically follows a well-established two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. internationaljournalcorner.com In the case of dyes derived from this compound or similar structures, the primary amine group is the site of diazotization. This reaction is carried out in an acidic medium, typically with sodium nitrite (B80452) and hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. nih.govcuhk.edu.hk The resulting diazonium salt is then reacted with a suitable coupling component, such as a phenol (B47542) or an aromatic amine, to form the final azo dye. cuhk.edu.hkjbiochemtech.com

The choice of both the diazonium salt precursor and the coupling component plays a crucial role in determining the color and properties of the resulting dye. cuhk.edu.hkjbiochemtech.com For instance, a series of monoazo acid dyes have been prepared by diazotizing 4-aminobenzoic acid and coupling it with various aromatic amines, resulting in hues ranging from light yellow and orange to brown. ikprress.org The structures of these synthesized dyes are typically confirmed using a variety of spectroscopic and analytical techniques, including ¹H-NMR, mass spectrometry, CHN analysis, and UV-Visible spectroscopy, which is also used to determine the color intensity (hue) of the dye. ikprress.orgjocpr.com

The characterization of these dyes often involves evaluating their performance on various substrates. For example, the dyeing properties of acid dyes based on 4-aminobenzoic acid have been assessed on nylon 6.6 fabrics, showing good fastness to light and very good fastness to washing. ikprress.org The purity of the synthesized dyes is commonly checked using thin-layer chromatography (TLC), and their melting points are also determined. jbiochemtech.com The versatility of the azo coupling reaction allows for the creation of a wide range of dyes with tunable properties by systematically varying the structures of the aminobenzoic acid-based diazonium component and the coupling partner. jbiochemtech.com

Photophysical Property Tuning in Dye Systems

The photophysical properties of dye systems, including those based on aminobenzoic acid scaffolds, can be systematically tuned by modifying their molecular structure. umich.eduresearchgate.net Key properties that can be adjusted include the absorption and emission wavelengths, fluorescence quantum yield, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). umich.eduresearchgate.net These modifications are typically achieved by introducing different substituent groups onto the aromatic rings of the dye molecule. africaresearchconnects.com

For azo dyes, the nature of the aromatic substituents on both sides of the azo group (-N=N-) controls the color of the compound. cuhk.edu.hk The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. africaresearchconnects.com For example, in a study on Disperse Red 73, it was found that an electron-withdrawing cyano (-CN) group and an electron-donating amino (-NH2) group had significant effects on the dye's properties. africaresearchconnects.com Theoretical calculations, such as those using density functional theory (DFT), can be employed to predict how different substituents will affect the photophysical properties of a dye. africaresearchconnects.com

In addition to substituent effects, the local environment, such as pH, can also influence the photophysical properties of dyes containing aminobenzoic acid moieties. nih.govresearchgate.net For para-aminobenzoic acid derivatives, photoexcitation can lead to an intramolecular charge transfer (ICT), resulting in the formation of a zwitterionic species. nih.govresearchgate.net The thermodynamics of this excited-state reaction can be evaluated through variable temperature fluorescence spectroscopy. nih.govresearchgate.net By understanding these structure-property relationships, it is possible to design and synthesize dyes with specific photophysical characteristics for a variety of applications.

Engineering of Chemical Sensors and Detection Platforms

Design and Mechanism of Electrochemical Sensors based on Aminobenzoic Acid Polymers

Electrochemical sensors based on aminobenzoic acid polymers, particularly those derived from 4-aminobenzoic acid (4-ABA), are designed to provide sensitive and selective detection of various analytes. mdpi.comnih.gov The fundamental design involves the modification of an electrode surface, such as a glassy carbon electrode (GCE), with a thin film of poly(4-aminobenzoic acid). mdpi.comnih.gov This polymer film is typically generated through electropolymerization, a process where the monomer is oxidized at the electrode surface to form a conductive polymer layer. mdpi.comdigitellinc.com

The mechanism of detection relies on the unique properties of the poly(4-ABA) film. This polymer layer significantly increases the effective surface area of the electrode and lowers the electron transfer resistance, leading to enhanced electrochemical signals for the target analyte. mdpi.com For example, a poly(4-ABA)-based electrode showed a 10.5-fold increase in its effective surface area and a 17.2-fold lower electron transfer resistance compared to a bare GCE. mdpi.com The carboxylic acid terminal groups of the polymer also play a crucial role, as they can be further functionalized to immobilize specific recognition elements or interact directly with analytes. digitellinc.com

These sensors have been successfully applied to the detection of a range of molecules, including food azo dyes, tryptophan, and metal ions. mdpi.comnih.govdigitellinc.com In the case of azo dyes like sunset yellow FCF and tartrazine, the sensor provides a sensitive and selective response, allowing for their simultaneous quantification. mdpi.com The sensor's performance, including its dynamic range and detection limit, can be optimized by controlling the conditions of electropolymerization, such as the pH of the monomer solution, the number of potential scans, and the potential window. mdpi.commdpi.com The versatility of this platform makes it a promising approach for the development of robust and efficient electrochemical sensors for various applications. digitellinc.com

| Parameter | Value | Reference |

| Effective Surface Area Increase | 10.5-fold | mdpi.com |

| Electron Transfer Resistance | 17.2-fold lower | mdpi.com |

| Sunset Yellow FCF Detection Limit | 2.3 nmol L⁻¹ | mdpi.com |

| Tartrazine Detection Limit | 3.0 nmol L⁻¹ | mdpi.com |

| Tryptophan Detection Limit | 2.0 x 10⁻⁷ mol L⁻¹ | nih.gov |

Table 1: Performance characteristics of electrochemical sensors based on poly(4-aminobenzoic acid).

Spectroscopic and Photophysical Characterization of Aminobenzoylbenzoic Acid Architectures

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

In acidic conditions (below pH 3.0), where the molecule exists predominantly in its neutral form, 4BBA exhibits a strong absorption band (I-band) centered at approximately 260 nm and a weaker, broader band (II-band) around 333 nm rsc.orgresearchgate.net. As the pH increases, leading to the deprotonation of the carboxylic acid group, the I-band undergoes a slight red shift to 264 nm, while the II-band becomes less defined and is not observable above pH 4 rsc.org. This behavior highlights the sensitivity of the electronic structure to the protonation state of the carboxyl group.

| pH | Predominant Species | I-Band Maximum (nm) | II-Band Maximum (nm) |

|---|---|---|---|

| <3.0 | Neutral | 260 | 333 |

| >6.0 | Anionic | 264 | Not Observable |

Photoluminescence Spectroscopy for Emission Properties

The emission properties of 4-(4-Aminobenzoyl)benzoic acid are of significant interest for applications in light-emitting materials and sensors. These properties are explored through its emission spectra, quantum yields, lifetimes, and unique phenomena such as aggregation-induced emission and thermochromic fluorescence.

Specific photoluminescence data for this compound is not extensively documented. However, insights can be drawn from related structures. For instance, substituted anthranilic acids, which also feature amino and carboxylic acid groups on a benzene (B151609) ring, exhibit broad emission bands typically centered between 380 nm and 420 nm researchgate.net. The fluorescence quantum yields of these related compounds can be significant, with values around 0.43 in methanol, though this is highly dependent on the solvent environment researchgate.net. The lifetime of the excited state for similar aromatic structures can also vary, influencing the efficiency of light emission.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This effect is often attributed to the restriction of intramolecular rotation (RIR) and/or vibration (RIV) in the solid state, which blocks non-radiative decay pathways and promotes radiative emission chemrxiv.orgresearchgate.netnih.govchemistryjournal.net. Benzophenone (B1666685) derivatives have been identified as molecules that can exhibit AIE researchgate.net. The twisted conformation of the benzophenone core can lead to restricted molecular motion in aggregates, resulting in enhanced fluorescence. It is plausible that this compound, with its benzophenone moiety, could exhibit AIE characteristics, making it a candidate for applications in solid-state lighting and sensors.

Thermochromic fluorescence, the change in fluorescence color with temperature, is a property observed in some benzophenone derivatives acs.org. This phenomenon can be reversible and is often linked to changes in molecular packing and conformation upon heating or cooling, which can affect the energy of the excited state. For instance, some benzophenone azines exhibit tunable solid-state fluorescence due to polymorph-dependent excited-state intramolecular proton transfer (ESIPT) upon thermal treatment researchgate.net. The ability of the benzophenone unit in this compound to participate in different intermolecular interactions suggests that it may also possess thermochromic fluorescence properties, which could be exploited in temperature-sensitive materials.

Electrochemical Characterization

The electrochemical behavior of this compound provides information on its redox properties, which are important for applications in electronic devices and as a platform for electrochemical sensors.

While specific cyclic voltammetry data for this compound is limited, the electrochemical behavior of its constituent parts, 4-aminobenzoic acid and benzophenone, offers valuable insights. Electropolymerized 4-aminobenzoic acid films on glassy carbon electrodes show electrochemical activity, with a weakly-defined reversible redox pair of peaks observed around 0.1 V and an oxidation peak near 0.42 V in a neutral phosphate (B84403) buffer mdpi.com. The potentials of these peaks are pH-dependent, indicating proton participation in the electrochemical reactions mdpi.com.

Benzophenone and its derivatives undergo reduction at negative potentials. The redox potentials of substituted benzophenones are influenced by the nature of the substituents, with electron-donating groups generally making the reduction more difficult (shifting the potential to more negative values) and electron-withdrawing groups facilitating it mdpi.comresearchgate.net. The antioxidant activities of phenolic benzoic acid derivatives have been correlated with their redox potentials, where a lower redox potential is associated with higher scavenging ability nih.gov. Based on these findings, it can be inferred that this compound would exhibit redox activity related to both the amino- and benzoyl- functionalities, with specific potentials depending on the experimental conditions such as solvent and pH.

| Compound Class | Redox Process | Typical Potential Range (V vs. reference) |

|---|---|---|

| Electropolymerized 4-Aminobenzoic Acid | Oxidation | ~0.42 |

| Substituted Benzophenones | Reduction | -1.5 to -2.5 |

| Phenolic Benzoic Acids | Oxidation | +0.2 to +0.8 |

Investigation of Electron Transfer Mechanisms

The unique architecture of this compound, featuring both an electron-donating amino group and an electron-withdrawing carboxyl group bridged by a benzophenone core, facilitates complex photophysical processes, including intramolecular charge transfer (ICT). Upon photoexcitation, the benzophenone moiety can act as a photosensitizer, initiating electron transfer processes.

Research on analogous systems provides insight into the potential mechanisms. For instance, studies on benzophenone derivatives have shown that photo-induced intramolecular charge transfer can occur, particularly in polar solvents. The process is often influenced by the surrounding environment, with solvent polarity playing a key role in stabilizing the charge-separated state. In dinucleotide models where benzophenone is linked to a nucleoside, ultrafast transient absorption spectroscopy has revealed rapid charge transfer from the first excited singlet state (S1) in various solvents. The solvent has been observed to control the conformational distribution of the molecule, thereby gating the charge transfer due to differences in distance and stacking of the aromatic components.

Furthermore, the concept of twisted intramolecular charge transfer (TICT) has been explored in analogues such as 4-dimethylaminoacetophenone and 4-dimethylaminobenzaldehyde. In these systems, photoexcitation can lead to a conformational change (twisting) that facilitates charge separation. However, the efficiency of this process can be highly dependent on the solvent's ability to form hydrogen bonds and its polarity. In some cases, solvent interactions can lead to alternative deactivation pathways, such as internal conversion, which can compete with or even suppress the TICT state formation.

In the context of this compound and its derivatives, it is plausible that upon UV irradiation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the aminobenzoyl moiety, to the lowest unoccupied molecular orbital (LUMO), which is expected to be centered on the benzoylbenzoic acid portion of the molecule. This charge transfer from the donor (amino group) to the acceptor (carbonyl and carboxyl groups) results in a charge-separated excited state. The dynamics and efficiency of this electron transfer would be influenced by the specific substitutions on the aromatic rings and the nature of the surrounding medium.

Advanced Spectroscopic Elucidation of Novel Derivatives (NMR, FTIR, Mass Spectrometry for structural confirmation and specific feature analysis)

The structural integrity and specific features of novel derivatives of this compound, particularly its amides and esters, are unequivocally confirmed through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR spectroscopy are fundamental in elucidating the precise molecular structure of these derivatives. The chemical shifts, multiplicities, and coupling constants of the protons and carbons in the aromatic rings and substituent groups provide a detailed map of the molecule.

In ¹H NMR spectra of amide derivatives, the proton of the N-H group typically appears as a broad singlet. The aromatic protons exhibit complex multiplet signals in the downfield region, characteristic of substituted benzene rings. For instance, in N-benzyl-4-nitrobenzamide, a related compound, the benzylic protons (CH₂) appear as a doublet, while the aromatic protons are observed as multiplets in the aromatic region. Similarly, for ester derivatives, the protons of the alcohol moiety will show characteristic signals, such as a quartet and a triplet for an ethyl ester.

¹³C NMR spectra provide complementary information, with distinct signals for the carbonyl carbons of the amide/ester and the ketone, as well as for the quaternary and protonated carbons of the aromatic rings. The chemical shifts of these carbons are sensitive to the electronic environment, providing further confirmation of the substitution pattern.

Table 1: Representative ¹H NMR Spectral Data for Amide Derivatives of Benzoic Acid

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |

|---|---|---|

| N-benzylbenzamide | CDCl₃ | 7.79 (d, 2H), 7.48−7.51(t, 1H), 7.41−7.44 (m, 2H), 7.32−7.36 (m, 4H), 7.26−7.31 (m, 1H), 6.44 (brs, 1H), 4.65 (d, 2H) rsc.org |

| N-benzyl-4-nitrobenzamide | CDCl₃ | 8.28 (d, 2H), 7.96 (d, 2H), 7.36 (m, 5H), 6.47 (bs, 1H), 4.67 (d, 2H) rsc.org |

This is an interactive data table. Users can sort and filter the data.

Table 2: Representative ¹³C NMR Spectral Data for Amide Derivatives of Benzoic Acid

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| N-benzylbenzamide | CDCl₃ | 167.5, 138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7, 127.1, 44.2 rsc.org |

This is an interactive data table. Users can sort and filter the data.

FTIR spectroscopy is a powerful tool for identifying the key functional groups present in the derivatives of this compound. The characteristic vibrational frequencies of these groups provide clear evidence of the molecular structure.

For amide derivatives, the FTIR spectra typically show a characteristic N-H stretching vibration. The C=O stretching of the amide group is also a prominent feature. In polyamides derived from related monomers, the amide N-H stretching absorption appears around 3342 cm⁻¹, while the amide C=O stretching is observed near 1604 cm⁻¹.

Ester derivatives exhibit a strong C=O stretching band for the ester functional group. The C-O stretching vibrations are also present. The aromatic C-H and C=C stretching vibrations are common to all derivatives and appear in their expected regions. For example, in a polyamide structure, aromatic C-H stretching is observed at 3035 cm⁻¹, while aliphatic C-H stretching appears at 2927 and 2863 cm⁻¹. Aromatic C=C stretching bands are seen at 1614, 1600, and 1475 cm⁻¹. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for Polyamides Derived from Related Aromatic Acids

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | ~3300 |

| C-H Stretch (Aromatic) | ~3035 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=O Stretch (Amide) | ~1660 |

This is an interactive data table. Users can sort and filter the data.

Mass spectrometry is employed to determine the molecular weight of the synthesized derivatives and to gain insights into their fragmentation patterns, which further corroborates the proposed structures. Techniques such as Electrospray Ionization (ESI) are commonly used for these types of compounds.

For amide and ester derivatives of 4-benzamidobenzoic acid, a related structure, the mass spectra typically show the molecular ion peak (M+H)⁺ or (M+Na)⁺, confirming the molecular weight of the compound. For instance, 4-benzamidobenzoic acid shows an (M+Na)⁺ peak at m/z 264. nih.gov The fragmentation pattern can also provide valuable structural information. For example, the mass spectrum of 4-benzoylbenzoic acid shows a top peak at m/z 105, corresponding to the benzoyl cation, and the molecular ion peak at m/z 226.

Table 4: Representative Mass Spectrometry Data for Related Benzoylbenzoic Acid Derivatives

| Compound | Ionization Mode | [M+H]⁺ or [M+Na]⁺ (m/z) |

|---|---|---|

| 4-Benzamidobenzoic acid | ESI | 264 [M+Na]⁺ nih.gov |

| 4-(4-Chlorobenzamido)benzoic acid | ESI | 282 [M+Na]⁺ nih.gov |

| 4-(4-Methylbenzamido)benzoic acid | ESI | 270 [M+H]⁺ nih.gov |

This is an interactive data table. Users can sort and filter the data.

Supramolecular Chemistry and Crystal Engineering of Aminobenzoylbenzoic Acid Systems

Principles of Self-Assembly and Non-Covalent Interactions

Molecular self-assembly is the spontaneous organization of molecules into well-defined, stable, and ordered structures without external guidance. numberanalytics.comrsc.org This process is driven by the tendency of a system to reach a state of lower energy. sigmaaldrich.com In the context of 4-(4-Aminobenzoyl)benzoic acid, self-assembly is directed by a variety of non-covalent interactions. nih.govnih.gov These interactions, while individually weaker than covalent bonds, collectively dictate the formation of complex supramolecular architectures. numberanalytics.com

The primary non-covalent interactions at play in systems of this compound include:

Hydrogen Bonding: This is a strong, directional interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.govnih.gov In this compound, the carboxylic acid group (-COOH) and the amino group (-NH2) are excellent hydrogen bond donors and acceptors.

Van der Waals Forces: These are weaker, non-specific attractive or repulsive forces between molecules, arising from temporary fluctuations in electron distribution. nih.govnih.gov They play a significant role in the close packing of molecules in the solid state.

Dipole-Dipole Interactions: The polar nature of the carbonyl group (C=O) in the benzoyl moiety and the carboxylic acid group can lead to dipole-dipole interactions, further influencing molecular arrangement. nih.gov

The interplay of these non-covalent forces governs the molecular recognition and ultimately the self-assembly process, leading to the formation of specific, ordered supramolecular structures. nih.gov

Hydrogen Bonding Networks and Their Influence on Solid-State Structures

Hydrogen bonding is a paramount force in determining the solid-state architecture of this compound. nih.govnih.gov The directionality and strength of these bonds allow for the predictable formation of specific motifs, known as supramolecular synthons. nist.gov

In systems involving aminobenzoic acids, several key hydrogen bonding patterns are commonly observed:

Carboxylic Acid Dimers: The carboxylic acid groups of two molecules can form strong, centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov

Acid-Amine Heterosynthons: The carboxylic acid group of one molecule can interact with the amino group of another, forming N-H···O hydrogen bonds.

Amine-Amine Chains: The amino groups can act as both hydrogen bond donors and acceptors, potentially forming chains or sheets through N-H···N interactions, although these are generally weaker.

Acid-Pyridine Heterosynthons: In the presence of suitable co-formers like pyridine (B92270) derivatives, strong O-H···N hydrogen bonds can form between the carboxylic acid and the pyridine nitrogen. nih.govnih.gov

The specific hydrogen bonding network that forms is influenced by factors such as the presence of other functional groups, the solvent used for crystallization, and the steric constraints of the molecule. For instance, in a cocrystal of 4-aminobenzoic acid with 2-amino-4,6-dimethoxypyrimidine, a cyclic R²₂(8) motif is formed through N—H⋯O and O—H⋯N hydrogen bonds. researchgate.net These primary motifs then self-organize further through other hydrogen bonds to create a more complex supramolecular array. researchgate.net Similarly, in an adduct with 4-methylpyridine, the carboxylic acid group links to the pyridine ring via an O-H···N hydrogen bond, and these units are further connected by N-H···O hydrogen bonds to form sheets. nih.govnih.gov

The table below summarizes the key hydrogen bonding interactions and their resulting motifs that are influential in the solid-state structures of aminobenzoic acid systems.

| Interaction Type | Donor | Acceptor | Common Supramolecular Motif | Significance in Structure |

| Carboxylic Acid Homodimer | O-H (acid) | O=C (acid) | R²₂(8) ring | Formation of robust dimeric units. nih.gov |

| Acid-Amine Heterosynthon | N-H (amine) | O=C (acid) | Chains or sheets | Linking of molecules into extended structures. |

| Acid-Pyridine Heterosynthon | O-H (acid) | N (pyridine) | Dimeric units | Formation of cocrystals with specific stoichiometries. nih.govnih.gov |

| Amine-Carbonyl Heterosynthon | N-H (amine) | O=C (carbonyl) | Chains or sheets | Contributes to the overall packing and stability. |

These hydrogen bonding networks are fundamental in dictating the crystal packing and, consequently, the macroscopic properties of the material.

Design of Supramolecular Assemblies for Controlled Architectures

The principles of crystal engineering allow for the rational design of supramolecular assemblies with controlled architectures and desired properties. nih.gov By understanding the strength and directionality of non-covalent interactions, particularly hydrogen bonds, it is possible to design and construct multi-component crystals, known as cocrystals, with specific arrangements of molecules. nih.gov

The design of supramolecular assemblies using this compound as a building block can be approached through several strategies:

Synthon-Based Design: This approach relies on the use of robust and predictable supramolecular synthons. For example, the carboxylic acid group can be targeted to form reliable heterosynthons with complementary functional groups like amides or pyridines on a co-former molecule. nih.gov

Hierarchical Assembly: This strategy involves the stepwise formation of supramolecular structures. Primary hydrogen-bonding motifs can assemble into larger supermolecules, which then organize into extended one-, two-, or three-dimensional networks through weaker interactions. nih.gov

Modulation of Interactions: The balance between different non-covalent interactions can be tuned to favor the formation of a particular architecture. For instance, the introduction of halogen atoms can promote halogen bonding, which can compete with or complement hydrogen bonding to direct the crystal packing. nih.gov

The table below outlines some design strategies for creating controlled supramolecular architectures with aminobenzoic acid derivatives.

| Design Strategy | Description | Key Interactions | Potential Outcome |

| Cocrystallization | Combining the target molecule with a selected co-former. | Hydrogen bonding, Halogen bonding | Altered physical properties (e.g., solubility, stability). nih.gov |

| Solvent Control | Utilizing specific solvents to influence nucleation and growth. | Solute-solvent interactions | Polymorph selection, formation of solvates. |

| Template-Directed Synthesis | Using a template molecule to guide the assembly of other molecules. | Host-guest interactions | Formation of complex, pre-determined structures. |

Through the judicious selection of co-formers and crystallization conditions, it is possible to engineer the supramolecular architecture of this compound systems to achieve specific functionalities.

Emerging Research Directions and Future Perspectives for 4 4 Aminobenzoyl Benzoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The industrial viability of 4-(4-Aminobenzoyl)benzoic acid and its derivatives is intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic routes. Emerging research is shifting away from traditional multi-step syntheses, which often rely on harsh conditions and hazardous reagents, toward greener alternatives.

Key future directions in synthesis include:

Photocatalysis: Visible-light-induced reactions are gaining traction as a sustainable method for forming aromatic ketones. chemistryviews.org Methodologies using photocatalysts like Cerium(III) chloride, with air as the oxidant and water as the solvent, represent a green pathway to constructing the benzophenone (B1666685) core under ambient conditions. chemistryviews.org

Mechanochemistry: Solvent-free or liquid-assisted grinding (LAG) methods offer a way to reduce solvent waste significantly. nih.gov Mechanochemical allylation of ketones, for example, demonstrates the potential of using mechanical force to drive reactions, a principle that could be adapted for the synthesis of benzophenone intermediates. nih.gov

Biocatalysis and Bio-based Feedstocks: The biosynthesis of related compounds like 4-aminobenzoic acid (PABA) and 4-hydroxybenzoic acid from renewable feedstocks using engineered microbial pathways is an area of intense research. mdpi.comnih.gov Future work could focus on developing enzymatic or whole-cell biocatalyst systems to assemble the this compound structure, offering a highly sustainable and specific manufacturing process. mdpi.com

Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Research Focus | Potential for this compound |

|---|---|---|---|

| Traditional Synthesis | Established Procedures | Yield Optimization | Baseline for process improvement |

| Photocatalysis | Mild conditions, uses air as oxidant, green solvents (e.g., water) chemistryviews.org | Development of efficient and robust photocatalysts chemistryviews.org | Sustainable synthesis of the benzophenone core |

| Mechanochemistry | Solvent-free or reduced solvent usage, energy-efficient nih.gov | Catalyst development for solid-state reactions nih.gov | Greener Friedel-Crafts acylation or related C-C bond formations |

| Biocatalysis | High specificity, renewable feedstocks, mild conditions mdpi.com | Enzyme discovery and metabolic pathway engineering mdpi.com | Long-term potential for fully bio-based production |

Advanced Computational Modeling for Precise Structure-Property Prediction

The vast chemical space accessible through derivatization of this compound makes experimental screening a time-consuming and expensive endeavor. The emerging field of polymer informatics, which leverages machine learning (ML) and artificial intelligence (AI), offers a transformative approach to accelerate materials discovery. azom.comnih.gov

Future perspectives in this area involve:

High-Throughput Virtual Screening: Using computational chemistry to model new polymer-forming reactions and predict the properties of resulting materials. scientific-computing.com This allows for the rapid screening of thousands of potential polymer structures derived from this compound to identify candidates with desired characteristics, such as thermal stability, dielectric strength, or specific mechanical properties. azom.com

Generative Models for Inverse Design: Moving beyond predicting the properties of a known structure, inverse design aims to generate novel molecular structures that possess a specific set of target properties. scievent.comarxiv.org By training generative deep learning models on existing materials data, researchers can design new monomers or polymers based on the this compound scaffold that are optimized for specific applications, such as organic electronics or energy storage. azom.comarxiv.org

Multi-Task Learning: Developing ML models that can simultaneously predict multiple material properties from the chemical structure. scievent.com This holistic approach provides a more complete understanding of a material's potential and helps identify trade-offs between different properties early in the design phase.

Integration into Hybrid Material Systems and Composites